Didecyl 2,2,4-trimethyladipate

Description

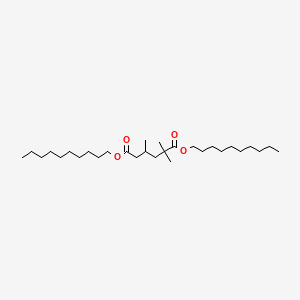

Structure

2D Structure

Properties

CAS No. |

68426-01-7 |

|---|---|

Molecular Formula |

C29H56O4 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

didecyl 2,2,4-trimethylhexanedioate |

InChI |

InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-22-32-27(30)24-26(3)25-29(4,5)28(31)33-23-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |

InChI Key |

ULIAJZKJMGCSRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Didecyl 2,2,4 Trimethyladipate

Esterification Pathways and Reaction Kinetics

The fundamental reaction for producing Didecyl 2,2,4-trimethyladipate is the Fischer esterification, where a carboxylic acid (2,2,4-trimethyladipic acid) reacts with an alcohol (decyl alcohol) in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium reaction, and driving the reaction toward the product side is the primary challenge.

The kinetics of esterification are typically second-order, influenced by the concentration of reactants, catalyst loading, and temperature. jptcp.com An increase in temperature generally accelerates the reaction rate; however, as esterification is often an exothermic process, it can also unfavorably affect the equilibrium position. uobaghdad.edu.iqresearchgate.net Therefore, a key strategy in the synthesis of adipate (B1204190) esters is the continuous removal of water, which shifts the equilibrium towards the formation of the diester, allowing for high conversion rates. masterorganicchemistry.com

The choice of catalyst is critical for an efficient esterification process. Catalysts for adipate ester synthesis can be broadly categorized as homogeneous acids, heterogeneous solids, and biocatalysts.

Homogeneous Acid Catalysts : Traditional catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. chemguide.co.uk These are effective and low-cost but present significant challenges in industrial processes, including corrosion of equipment and difficulty in separation from the final product, which necessitates extensive neutralization and purification steps. google.com

Heterogeneous Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely investigated. These include ion-exchange resins, acid-treated clays (B1170129) (montmorillonite), and metal-based catalysts. mdpi.comresearchgate.net For the commercial production of plasticizer esters like adipates, catalysts containing titanium, zirconium, or tin have proven effective, increasing the reaction rate and allowing for easier separation. google.com Fly ash has also been demonstrated as a low-cost, efficient heterogeneous catalyst for producing dimethyl adipate. acs.org

Biocatalysts (Enzymes) : Enzymes, particularly lipases, have emerged as highly efficient and environmentally benign catalysts for ester synthesis. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (often marketed as Novozym 435), are frequently used for producing adipate esters due to their high activity, selectivity, and stability, which minimizes byproduct formation under mild reaction conditions. researchgate.netmdpi.comresearchgate.net

Table 1: Comparison of Catalyst Systems for Adipate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | Low cost, high activity | Corrosive, difficult to separate, generates waste |

| Heterogeneous Acid | Ion-exchange resins, Titanium compounds, Acidic clays | Easily separated, reusable, less corrosive | Higher cost, potential for lower activity than homogeneous catalysts |

| Biocatalyst | Immobilized Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, environmentally friendly, reusable | Higher initial cost, potential for enzyme inhibition |

Optimizing the synthesis of this compound involves manipulating key reaction parameters to maximize the conversion of 2,2,4-trimethyladipic acid and the selectivity towards the desired diester product. Statistical methods like Response Surface Methodology (RSM) are effective for the multi-variable optimization of ester production. google.comnih.gov

Key parameters for optimization include:

Molar Ratio of Reactants : Using an excess of one reactant, typically the alcohol (decanol), can shift the reaction equilibrium to favor product formation. researchgate.net For adipate diesters, molar ratios of alcohol to acid from 2.5:1 to 6:1 have been found to be effective. acs.orgresearchgate.net

Temperature : The reaction temperature affects both the reaction rate and the equilibrium. For enzymatic synthesis of adipates, temperatures are typically mild, around 50-60°C, to preserve enzyme stability while ensuring a sufficient reaction rate. researchgate.netresearchgate.net Conventional catalysis may use higher temperatures, from 150°C to 200°C. mdpi.comacs.org

Catalyst Loading : The amount of catalyst influences the reaction speed. For enzymatic processes, loadings are typically between 2.5% and 5% by weight of the substrates. researchgate.netnih.gov For heterogeneous catalysts, loadings can be around 10% by weight. acs.org

Water Removal : Continuous removal of the water byproduct is arguably the most critical factor for achieving high yields. This is commonly accomplished by applying a vacuum to the reactor or through azeotropic distillation. researchgate.netresearchgate.net In a study on di(2-ethylhexyl) adipate, applying a vacuum of 6.7 kPa significantly improved conversion, reaching 100% within 3 hours. researchgate.net

Table 2: Model Optimized Parameters for Enzymatic Synthesis of a Similar Adipate Ester, Di(2-ethylhexyl) Adipate (DEHA)

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| Catalyst | Novozym 435 (Immobilized Candida antarctica lipase B) |

| Enzyme Loading | 5% (w/w of substrates) |

| Substrate Molar Ratio (Alcohol:Acid) | 2.5:1 |

| Pressure | 6.7 kPa (Vacuum) |

| Reaction Time for 100% Conversion | 3 hours |

Data derived from a study on DEHA synthesis, serving as a relevant model for this compound. researchgate.net

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic strategies increasingly focus on sustainability, minimizing waste, and reducing energy consumption. These "green chemistry" principles are highly applicable to the production of adipate esters.

Conducting the esterification in a solvent-free system (SFS) is a prominent green chemistry approach. nih.gov In this method, the reaction is performed in the liquid phase of the reactants themselves, typically using the excess alcohol as the reaction medium. This strategy offers several advantages:

Reduced Environmental Impact : Eliminates the need for organic solvents, which reduces volatile organic compound (VOC) emissions and waste streams.

Process Simplification : Avoids the cost and energy associated with solvent purchase, handling, and recovery.

Increased Productivity : Leads to a higher concentration of reactants, which can result in higher volumetric productivity compared to solvent-based systems. nih.govoup.com

Solvent-free synthesis is particularly effective when combined with vacuum application to remove water, driving the reaction to completion. researchgate.netresearchgate.net This approach has been successfully demonstrated for various adipate esters, achieving high conversion yields. nih.govoup.com

Biocatalysis represents a significant advancement in the sustainable production of specialty esters. mdpi.comresearchgate.net The use of lipases to catalyze the esterification of 2,2,4-trimethyladipic acid with decyl alcohol offers a powerful green alternative to conventional chemical catalysis. researchgate.net

Key advantages of enzymatic synthesis include:

High Specificity : Lipases are highly selective, which minimizes the formation of unwanted byproducts and simplifies downstream purification. mdpi.com

Mild Reaction Conditions : Enzymatic reactions proceed at lower temperatures (e.g., 40-70°C) and atmospheric pressure (or vacuum), leading to significant energy savings and suitability for thermally sensitive substrates. google.comnih.gov

Environmental Benefits : The process is biodegradable, non-toxic, and reduces the generation of hazardous waste associated with acid catalysts. oup.com

Immobilized lipases are particularly favored for industrial applications as they can be easily recovered from the reaction mixture and reused for multiple batches, improving the economic feasibility of the process. nih.gov Studies on various adipate esters have shown that immobilized Candida antarctica lipase B is a highly efficient biocatalyst, capable of achieving near-quantitative yields in solvent-free systems. mdpi.comresearchgate.netresearchgate.net

Scale-Up Considerations in Industrial Synthesis of this compound

Translating the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several engineering challenges. The primary goal in the commercial production of plasticizer esters is to achieve conversions greater than 99%. google.com This is crucial because any unreacted acid will form a water-soluble salt during the final neutralization step, increasing the load on waste treatment facilities. google.com

Key scale-up considerations include:

Reactor Design : The synthesis is typically performed in large, agitated batch reactors. acs.org For continuous production, a packed-bed reactor containing an immobilized catalyst (either enzymatic or heterogeneous) or a tubular reactor could be employed. nih.govgoogle.com

Heat and Mass Transfer : Efficient mixing is essential to ensure adequate contact between the reactants and the catalyst, especially in heterogeneous or enzymatic systems. Effective heat management is also critical to maintain the optimal reaction temperature throughout the large reactor volume.

Efficient Water Removal : Scaling up vacuum systems to effectively remove water from a large volume of viscous liquid is a significant engineering challenge. The design must prevent the loss of volatile reactants, such as decyl alcohol, along with the water.

Catalyst Recovery and Reuse : For processes using expensive immobilized enzymes or heterogeneous catalysts, an efficient and robust system for catalyst recovery and recycling is paramount for economic viability. The stability of the catalyst over multiple cycles must be validated at an industrial scale. acs.org

Downstream Processing : The purification train for the final product must be designed to remove the excess alcohol, any remaining catalyst, and trace impurities to meet the high-purity specifications required for its applications.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,4-trimethyladipic acid |

| Decyl alcohol |

| Di(2-ethylhexyl) adipate (DEHA) |

| Dimethyl adipate |

| Sulfuric acid |

| p-toluenesulfonic acid |

| Candida antarctica lipase B |

Purification Techniques and Product Isolation Methodologies

The purification of this compound is a critical step in its manufacturing process to ensure the final product meets the stringent purity requirements for its applications, primarily as a plasticizer. The methodologies employed are designed to remove unreacted starting materials, catalysts, and byproducts formed during the synthesis. While specific detailed research findings and data tables for this compound are not extensively available in publicly accessible literature, the purification strategies can be understood from the established methods for high-molecular-weight adipate esters.

The crude product from the esterification of 2,2,4-trimethyladipic acid with decyl alcohol typically contains a mixture of the desired diester, unreacted alcohols and acids, residual catalyst, and potentially some monoester byproducts. The purification process is therefore a multi-step sequence aimed at isolating the target compound with a high degree of purity.

Common purification techniques for adipate esters involve a combination of washing, neutralization, catalyst removal, and distillation. The selection and sequence of these steps are dictated by the nature of the catalyst used (e.g., acid or enzyme) and the physical properties of the final ester, such as its high boiling point and low volatility.

In a typical purification sequence for an adipate ester, the crude reaction mixture is first treated to remove the catalyst. If a mineral acid like sulfuric acid is used, it is neutralized with an alkaline solution, such as sodium carbonate or sodium hydroxide. The resulting salts are then removed by washing with water. In cases where a solid catalyst is employed, it can be separated by filtration. For instance, in the synthesis of diisooctyl adipate using a solid titanium adipate catalyst, the catalyst was separated via hot filtration. nih.gov

Following catalyst removal, the excess unreacted alcohol is often stripped off. Given the high boiling point of decyl alcohol, this is typically carried out under reduced pressure. The organic phase is then washed with water to remove any remaining salts and water-soluble impurities. Anhydrous sodium sulfate (B86663) is commonly used as a drying agent to remove residual water from the organic layer.

The final purification step for high-boiling point esters like this compound is often vacuum distillation. This technique separates the desired diester from less volatile impurities and any remaining reactants or monoester byproducts. The efficiency of the distillation is crucial for achieving the high purity levels, often in the range of 85.0-99.8%, required for commercial applications.

For enzymatic synthesis routes, which are often conducted in solvent-free systems, the purification process can be simplified. researchgate.net The immobilized enzyme catalyst can be recovered by simple filtration, and the downstream processing may involve fewer steps. researchgate.net

A summary of the general purification techniques applicable to adipate esters is presented in the table below.

| Purification Technique | Purpose | Impurities Removed | Remarks |

| Neutralization | To remove acidic catalysts. | Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). | Typically followed by washing to remove the resulting salts. |

| Washing | To remove water-soluble impurities. | Salts, residual catalyst, and any water-soluble byproducts. | Multiple washes with deionized water are often performed. |

| Filtration | To separate solid catalysts or solid impurities. | Heterogeneous catalysts (e.g., ion-exchange resins, certain metal oxides), solid byproducts. | A straightforward and efficient method for solid-liquid separation. |

| Drying | To remove residual water. | Dissolved water. | Commonly achieved using drying agents like anhydrous sodium sulfate or by vacuum drying. |

| Vacuum Distillation | To separate the final product from non-volatile and less volatile impurities. | Unreacted acid, monoester byproducts, and other high-boiling point impurities. | Performed under reduced pressure to lower the boiling point and prevent thermal degradation of the ester. |

| Treatment with Adsorbents | To remove color and trace impurities. | Colored bodies, trace polar impurities. | Activated carbon or other adsorbents may be used. |

It is important to note that the specific combination and optimization of these techniques will depend on the initial purity of the crude product and the final specifications required for this compound.

Advanced Applications of Didecyl 2,2,4 Trimethyladipate in Material Science and Engineering

Didecyl 2,2,4-trimethyladipate as a Component in Polymer Science

In the realm of polymer science, esters of adipic acid are widely recognized for their role as plasticizers, particularly in flexible polyvinyl chloride (PVC) formulations. The introduction of branching in the acid or alcohol moiety of the ester can significantly influence its performance characteristics.

Role in Enhancing Polymer Processability and Performance (e.g., PVC formulations)

This compound, as a branched-chain adipate (B1204190), is anticipated to improve the processability of polymers like PVC by reducing melt viscosity. This facilitates easier manufacturing and shaping of the final product. The branching in the trimethyladipate structure can create more free volume within the polymer matrix, which generally leads to enhanced flexibility and improved performance at low temperatures. Adipate plasticizers are known to impart good low-temperature flexibility to PVC. specialchem.com The long didecyl chains would contribute to lower volatility compared to shorter-chain esters, which is a desirable characteristic for durable applications.

The plasticizing effect of adipate esters involves the disruption of polymer chain-to-chain interactions, thereby reducing the glass transition temperature (Tg) of the polymer composite. nih.gov A lower Tg expands the temperature range in which the material remains flexible. Studies on similar adipate esters have shown a significant reduction in the glass transition temperature of PVC, indicating an effective plasticizing action. nih.govnih.gov

Illustrative Data Table: Expected Performance of this compound in a Standard PVC Formulation

| Property | Unplasticized PVC | PVC with General-Purpose Plasticizer | PVC with this compound (Expected) |

| Hardness (Shore A) | >100 | 80-90 | 75-85 |

| Tensile Strength (MPa) | ~50 | 15-25 | 18-28 |

| Elongation at Break (%) | <10 | 250-350 | 300-400 |

| Low-Temperature Flexibility (°C) | >0 | -20 to -30 | -30 to -40 |

Note: The data presented for this compound is hypothetical and based on the typical performance of branched-chain adipate plasticizers.

Compatibility Studies with Diverse Polymeric Matrices

The compatibility of a plasticizer with a polymer is crucial for its effective and long-term performance. For adipate esters, compatibility with PVC is generally good due to the polar nature of the ester groups interacting with the polar C-Cl bonds in the PVC chains. researchgate.net The branched structure of this compound is expected to influence its compatibility. While a high degree of branching can sometimes lead to reduced miscibility, a moderate level of branching, as seen in this compound, can enhance plasticizing efficiency. researchgate.netdiva-portal.org

Compatibility can be assessed through various analytical techniques such as differential scanning calorimetry (DSC), which would show a single glass transition temperature for a compatible blend, and optical microscopy, which would reveal a lack of phase separation. researchgate.net The long alkyl chains of the decyl groups in this compound would also play a role in its interaction with other non-polar polymers, suggesting potential, though less common, applications beyond PVC.

Long-Term Performance Characteristics in Material Systems

A key aspect of plasticizer performance is its permanence within the polymer matrix over time and under various environmental stresses. Adipate plasticizers can be prone to migration, extraction, and volatilization, which can lead to a loss of flexibility and embrittlement of the material. The relatively high molecular weight and the long didecyl chains of this compound would likely result in lower volatility and reduced migration compared to shorter-chain adipates. specialchem.com

Research on polymeric adipate plasticizers has shown that higher molecular weight and a certain degree of branching can improve resistance to extraction by solvents and increase the durability of the plasticized material. hallstarindustrial.com While not a polymeric plasticizer itself, the structural characteristics of this compound align with the principles of designing more permanent plasticizers. The thermal stability of the plasticized PVC is also a critical factor, and studies have indicated that adipate esters can offer good thermal stability. nih.gov

Utilization in Lubricant and Functional Fluid Formulations

Synthetic esters are a significant class of base stocks and additives in the formulation of high-performance lubricants. Their polarity, thermal stability, and excellent viscosity-temperature characteristics make them suitable for a wide range of demanding applications. bobistheoilguy.com Branched-chain diesters, such as this compound, are known for their favorable lubricant properties. ukm.my

Impact on Viscosity Index and Thermal Stability in Synthetic Lubricants

The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A high VI is desirable as it indicates a more stable viscosity over a wider operating temperature range. biointerfaceresearch.com Diesters, including adipates, generally exhibit high viscosity indices, often in the range of 130 to 150. bobistheoilguy.com The branched structure of this compound is expected to contribute to a high VI and excellent low-temperature fluidity, as the branching disrupts the regular packing of molecules at low temperatures, thus lowering the pour point. ukm.my

The thermal and oxidative stability of a lubricant is crucial for its operational life. Synthetic esters generally possess good thermal stability. machinerylubrication.com The absence of readily abstractable protons in the branched structure of the trimethyladipate moiety could enhance the oxidative stability of this compound compared to linear adipates. The ester linkages, while potentially susceptible to hydrolysis under certain conditions, are generally stable in well-formulated lubricants that operate in dry environments. bobistheoilguy.com

Illustrative Data Table: Projected Lubricant Properties of this compound as a Base Stock

| Property | Mineral Oil (ISO VG 32) | Polyalphaolefin (PAO 4) | This compound (Projected) |

| Kinematic Viscosity @ 40°C (cSt) | 32 | 17 | ~25-35 |

| Kinematic Viscosity @ 100°C (cSt) | 5.4 | 3.9 | ~4.5-5.5 |

| Viscosity Index | ~100 | ~125 | ~140-150 |

| Pour Point (°C) | -15 | -60 | <-50 |

| Flash Point (°C) | >200 | >220 | >210 |

Note: The data for this compound is an estimation based on the known properties of similar branched-chain diester lubricants.

Extreme Pressure Additive Research and Load-Carrying Capabilities

While synthetic esters are primarily used as base stocks, their polarity also imparts good lubricity and film-forming characteristics on metal surfaces. bobistheoilguy.com This inherent lubricity can contribute to the load-carrying capacity of a lubricant. For extreme pressure (EP) applications, where very high loads are encountered, specific EP additives are typically required.

There is limited public research available on the use of this compound specifically as an extreme pressure additive. However, the strong, polar film formed by ester molecules on metal surfaces can provide a degree of wear protection under boundary lubrication conditions. machinerylubrication.com It is more likely that this compound would be used as a co-base stock in conjunction with other synthetic base fluids and a dedicated EP additive package to achieve the desired performance in high-load applications such as gear oils and metalworking fluids. The good solvency of esters can also help to keep EP additives and other formulation components in solution. bobistheoilguy.com

Development of Specialized Functional Fluids Incorporating this compound

As a branched-chain adipate ester, this compound finds application in the formulation of specialized functional fluids, including hydraulic fluids and lubricants. While specific performance data for this exact compound are not extensively documented in public literature, the known properties of similar branched-chain adipate esters offer valuable insights into its probable performance attributes. A key advantage of these esters lies in their excellent viscosity-temperature characteristics and robust low-temperature performance.

The branched molecular structure of compounds like this compound typically results in a lower pour point and enhanced fluidity at cold temperatures when compared to their linear counterparts. This is a crucial feature for hydraulic fluids and lubricants that must operate effectively across a broad spectrum of temperatures.

The following table outlines the typical properties of high-performance hydraulic fluids that are formulated with synthetic esters, which can be considered representative of formulations that might include this compound.

| Property | Typical Value |

|---|---|

| ISO Viscosity Grade | 32 / 46 / 68 |

| Kinematic Viscosity at 40°C (cSt) | 33.43 |

| Kinematic Viscosity at 100°C (cSt) | 6.51 |

| Viscosity Index | 152 |

| Pour Point (°C) | -30 to -45 |

| Flash Point (°C) | >200 |

| Oxidation Stability (D943) | >5000 hours |

Data is representative of synthetic ester-based hydraulic fluids and may not be specific to this compound. energy.govmatrix-lubricants.com

Research on this compound in Activated Oxygen Systems

Currently, there is a lack of publicly available scientific literature and research detailing the role or application of this compound within activated oxygen systems. Consequently, its function as a potential activator in peroxyacid generation and its mechanism of activation in oxidation processes remain undocumented.

Role as an Activator in Peroxyacid Generation

No information is available on this topic.

Mechanism of Activation in Oxidation Processes

No information is available on this topic.

Emerging Applications in Advanced Materials

Integration into Nanostructured Polymer Composites

Adipate esters are widely employed as plasticizers in polymer composites to improve flexibility and ease of processing. scielo.brkinampark.com The introduction of branched adipate esters, such as this compound, can have a substantial impact on the mechanical properties of the resulting composite material. Studies on other branched adipate esters have demonstrated their ability to enhance the mechanical properties of polymers like PVC. worldscientific.comresearchgate.netresearchgate.net

Although specific research on this compound in nanostructured composites is limited, the general effect of adipate plasticizers is to lower the glass transition temperature and modulus of the polymer matrix, which in turn increases the elongation at break. The branched nature of the ester can contribute to a higher plasticizing efficiency. researchgate.net

The table below illustrates the effect of a branched polymeric adipate plasticizer on the mechanical properties of PVC, offering an analogy for the potential impact of this compound.

| Property | PVC with DOP | PVC with Branched Polymeric Adipate |

|---|---|---|

| Tensile Strength (MPa) | 20.5 | 22.0 |

| Elongation at Break (%) | 350 | 380 |

| Modulus at 100% Elongation (MPa) | 10.2 | 9.8 |

Data is illustrative of the effects of branched adipate plasticizers on PVC and is not specific to this compound. DOP (dioctyl phthalate) is a common plasticizer used for comparison. researchgate.net

Research in Coatings and Surface Modifications

The surface tension of a coating is a pivotal factor that governs its wetting and leveling properties. specialchem.comitacadhesives.co.uk The inclusion of esters can alter the surface tension of the formulation. While specific data for this compound is not available, other adipate esters have been investigated for their impact on surface properties. For example, diisopropyl adipate has been observed to lower surface tension, which can facilitate the spreading of a formulation. cosmeticsandtoiletries.com

Adhesion promoters are vital for the durability of a coating. Although there is no direct research identifying this compound as an adhesion promoter, polyesters and other ester compounds are recognized for their use in this capacity on a variety of substrates, including metals and plastics. specialchem.com The mechanism typically involves the functional groups of the ester interacting with both the substrate and the coating resin to create a more robust interface. ul.com

The following table provides a general overview of the functionality of different classes of adhesion promoters in coatings.

| Adhesion Promoter Type | Suitable Substrates |

|---|---|

| Silanes | Glass, Metals, Minerals |

| Titanates & Zirconates | Plastics, Metals |

| Chlorinated Polyolefins | Polyolefin Plastics |

| Phosphates | Metals |

| Polyesters | Metals, Minerals, Plastics |

This table provides a general classification and is not specific to this compound. specialchem.com

Environmental Behavior and Degradation Pathways of Didecyl 2,2,4 Trimethyladipate

Environmental Release and Distribution Mechanisms

There is currently no available information detailing the specific mechanisms of environmental release for Didecyl 2,2,4-trimethyladipate. The potential sources and pathways by which this compound may enter various environmental compartments such as soil, water, and air have not been documented in the scientific literature. Similarly, data on its distribution, including its potential for long-range transport and partitioning between different environmental media, are absent.

Biodegradation Studies and Microbial Transformation

No peer-reviewed studies on the biodegradation or microbial transformation of this compound have been found. While research exists on the biodegradation of other adipate (B1204190) esters, this information cannot be directly extrapolated to the didecyl ester of 2,2,4-trimethyladipic acid due to differences in chemical structure that can significantly influence microbial metabolism.

Aerobic and Anaerobic Degradation Kinetics

Specific data on the kinetics of either aerobic or anaerobic degradation of this compound are not available. Information regarding its half-life in various environmental matrices under different redox conditions is essential for assessing its persistence and potential for accumulation.

Identification of Microorganisms Involved in Biotransformation

There are no published studies that have identified specific bacterial communities or fungi capable of biotransforming this compound. Understanding the microbial consortia that could potentially metabolize this compound is a critical step in evaluating its natural attenuation in the environment.

Enzymatic Mechanisms of Degradation

The enzymatic mechanisms, such as the role of esterases, in the degradation of this compound have not been investigated. Research into the specific enzymes and metabolic pathways involved would provide valuable insights into its biodegradability.

Abiotic Degradation Processes

Information on the abiotic degradation of this compound is also lacking.

Hydrolysis Pathways and Products

There are no available data on the hydrolysis of this compound. Studies detailing its hydrolysis pathways, reaction rates under different pH and temperature conditions, and the resulting degradation products are necessary to fully comprehend its environmental fate.

Photolytic Degradation Mechanisms

One of the plausible mechanisms for the photolytic degradation of this compound is the Norrish Type I reaction . This involves the homolytic cleavage of the carbon-carbonyl bond upon excitation, leading to the formation of two radical species. For an ester, this would result in an acyl radical and an alkoxy radical. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or disproportionation, leading to the formation of smaller, more volatile compounds.

Another potential pathway is the Norrish Type II reaction , which can occur if the ester has a hydrogen atom on the γ-carbon of the alcohol or acid moiety that can be abstracted by the excited carbonyl oxygen. This intramolecular hydrogen abstraction leads to the formation of a biradical intermediate, which can then undergo cleavage to form an alkene and a shorter-chain ester or carboxylic acid. Given the long decyl chains in this compound, this mechanism is a likely contributor to its photolytic degradation.

The presence of the trimethyl-substituted adipic acid core may also influence the photolytic degradation pathways. The branched methyl groups could potentially affect the efficiency of Norrish-type reactions and may also be susceptible to photo-oxidation, leading to the formation of hydroperoxides and subsequent degradation products.

It is important to note that the rate and extent of photolytic degradation are influenced by various environmental factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers (such as humic substances in natural waters), and the physical state of the compound (e.g., adsorbed to soil particles versus dissolved in water). For instance, photolysis is generally considered a significant degradation pathway for phthalates in water. researchgate.net

Metabolite Identification and Elucidation of Degradation Pathways

The biodegradation of this compound is expected to proceed through pathways similar to those observed for other adipate ester plasticizers, primarily involving microbial enzymatic activity. nih.gov The elucidation of these pathways is crucial for understanding the environmental fate and potential for bioaccumulation of this compound.

Sequential Hydrolysis of Ester Bonds

The primary and most significant step in the biodegradation of adipate esters is the sequential hydrolysis of the two ester bonds. nih.gov This process is catalyzed by esterase enzymes produced by a wide range of microorganisms present in soil and aquatic environments. The hydrolysis breaks down the diester into its constituent alcohol and acid components.

The degradation is a stepwise process:

First Hydrolysis: One of the ester bonds is cleaved, resulting in the formation of a monoester, Monodecyl 2,2,4-trimethyladipate , and one molecule of 1-decanol (B1670082) .

Second Hydrolysis: The remaining ester bond in the monoester is then hydrolyzed, yielding a molecule of 2,2,4-trimethyladipic acid and a second molecule of 1-decanol .

Studies on asymmetric adipate esters have shown that the monoester is often an unstable intermediate that does not accumulate in significant amounts. researchgate.net This suggests that once the first hydrolysis occurs, the second is likely to follow relatively quickly.

Formation and Fate of Intermediary Compounds

Monodecyl 2,2,4-trimethyladipate: As mentioned, this monoester is expected to be a transient intermediate that is rapidly hydrolyzed to 2,2,4-trimethyladipic acid and 1-decanol. researchgate.net

1-Decanol: This long-chain alcohol is readily biodegradable by a wide variety of microorganisms. The typical aerobic degradation pathway for 1-decanol involves oxidation to decanal, followed by further oxidation to decanoic acid. Decanoic acid can then be completely mineralized to carbon dioxide and water through the β-oxidation pathway.

2,2,4-Trimethyladipic Acid: This branched-chain dicarboxylic acid is the core of the original molecule. Its degradation is expected to be slower than that of the linear alcohol. The methyl branches can hinder the enzymatic processes that degrade the carbon chain. However, it is anticipated that microorganisms capable of utilizing branched-chain alkanes and acids would be able to break down this compound, likely through pathways involving initial oxidation of the terminal carbons or the methyl groups, followed by ring opening and further degradation.

Environmental Persistence and Factors Influencing Degradation Rates

The environmental persistence of this compound is determined by the rate at which it is degraded by biotic and abiotic processes. Several factors related to its chemical structure and the surrounding environmental conditions significantly influence these degradation rates.

Structural Factors:

Alkyl Chain Length: Research on other adipate esters has demonstrated that the rate of hydrolysis and subsequent biodegradation decreases as the length of the alcohol chain increases. nih.gov Therefore, the presence of the long C10 decyl chains in this compound is expected to result in a slower degradation rate compared to adipates with shorter alcohol chains, such as dioctyl adipate.

Branching: The presence of methyl branches on the adipic acid backbone (the "trimethyl" part of the name) is also a significant factor. Branching in the molecular structure of organic compounds is known to increase their resistance to biodegradation. nih.gov The methyl groups can sterically hinder the approach of microbial enzymes, thus slowing down the hydrolysis of the ester bonds and the subsequent degradation of the 2,2,4-trimethyladipic acid core.

Environmental Factors:

Microbial Population: The rate of biodegradation is highly dependent on the presence and abundance of microbial populations capable of producing the necessary esterase enzymes and metabolizing the resulting degradation products. Environments with a diverse and adapted microbial community will exhibit faster degradation rates.

Temperature: As with most biological processes, the rate of microbial degradation of this compound is temperature-dependent. Higher temperatures generally lead to increased microbial activity and faster degradation, up to an optimal temperature for the specific microbial consortia involved.

pH: The pH of the surrounding soil or water can affect both the chemical hydrolysis of the ester bonds and the activity of microbial enzymes. While hydrolysis can occur under both acidic and alkaline conditions, the optimal pH for enzymatic degradation is typically near neutral.

Oxygen Availability: The complete mineralization of this compound and its degradation products is an aerobic process. Therefore, the availability of oxygen is a critical factor. In anaerobic environments, the degradation is expected to be significantly slower.

Comparative Analysis of Degradation with Other Adipate Esters

A comparative analysis of the degradation of this compound with other adipate esters provides valuable insights into how its specific structural features influence its environmental fate.

| Compound | Alcohol Chain Length | Branching | Expected Relative Degradation Rate |

| Diethyl Adipate | C2 | None | Fastest |

| Dibutyl Adipate | C4 | None | Fast |

| Dioctyl Adipate | C8 | In alcohol (e.g., 2-ethylhexanol) | Moderate |

| This compound | C10 | On adipic acid core | Slowest |

Comparison with Linear Adipates:

Compared to linear adipate esters with shorter alcohol chains, such as diethyl adipate and dibutyl adipate, this compound is expected to degrade much more slowly. The primary reason for this is the significantly longer decyl (C10) chains, which increase the molecule's hydrophobicity and reduce its bioavailability to microorganisms. Furthermore, the longer chains have been shown to slow the rate of enzymatic hydrolysis. nih.gov

Comparison with Dioctyl Adipate (DEHA):

Dioctyl adipate, particularly di(2-ethylhexyl) adipate, is a widely used and studied adipate plasticizer. While both compounds have relatively long alkyl chains, there are key structural differences that would lead to different degradation rates. DEHA has branched C8 alcohol chains, while this compound has linear C10 alcohol chains but a branched acid core. The longer linear chains of the didecyl ester would likely lead to a slower degradation rate compared to the C8 chains of DEHA. Additionally, the branching on the adipic acid core of this compound is expected to further hinder its degradation compared to the linear adipic acid core of DEHA.

Analytical Techniques for the Detection and Quantification of Didecyl 2,2,4 Trimethyladipate and Its Metabolites

Chromatographic Methods

Chromatographic techniques are fundamental to the separation of Didecyl 2,2,4-trimethyladipate and its metabolites from complex sample matrices prior to their detection and quantification. The choice of method often depends on the volatility and polarity of the target analytes and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The successful GC-MS analysis of adipate (B1204190) esters often involves a temperature-programmed separation to ensure the elution of these relatively high-molecular-weight compounds. For instance, a typical temperature program might start at a lower temperature and gradually increase to elute the target analytes. The mass spectrometer can be operated in different modes, such as full scan mode for initial identification of unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying known analytes like this compound. redalyc.org

Table 1: Illustrative GC-MS Parameters for Adipate Ester Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250°C |

| Oven Program | Initial 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min) |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Mass Range | 50-500 amu (Full Scan) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For the analysis of this compound metabolites, which may be more polar and less volatile than the parent compound, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The eluent from the LC column is then introduced into a mass spectrometer for detection and quantification.

LC-MS is particularly advantageous for analyzing complex biological matrices such as plasma and urine, as it can often handle these samples with less extensive cleanup compared to GC-MS. nih.govsigmaaldrich.com The development of an LC-MS method involves optimizing the mobile phase composition, gradient, and column chemistry to achieve good separation of the target metabolites. Tandem mass spectrometry (MS/MS) is frequently used in conjunction with LC to enhance selectivity and sensitivity, allowing for the quantification of metabolites at very low concentrations. nih.gov This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise.

Hyphenated Techniques in Environmental Monitoring

The environmental monitoring of this compound often requires highly sensitive and selective analytical methods due to the typically low concentrations found in environmental samples. Hyphenated techniques, which couple a separation technique with a detection technique, are essential for this purpose. ijarnd.comnih.govchemijournal.comresearchgate.net

Besides GC-MS and LC-MS, other hyphenated techniques can be employed. For instance, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) can provide enhanced separation for very complex environmental samples. Similarly, coupling different mass analyzers, such as a quadrupole with a time-of-flight (Q-TOF) mass spectrometer in an LC system, can provide high-resolution mass data, aiding in the identification of unknown metabolites and degradation products in environmental matrices. dtu.dk These advanced techniques are crucial for obtaining a comprehensive understanding of the environmental fate of this compound.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. scielo.brbeilstein-journals.org For this compound, ¹H NMR would show characteristic signals for the different types of protons in the decyl and trimethyladipate moieties, and their integrations would confirm the number of protons in each environment. ¹³C NMR would provide information on the number and types of carbon atoms present. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural confirmation. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool, particularly for assessing the purity of a this compound sample. nih.govmdpi.com The FTIR spectrum provides information about the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration would be expected. The absence of bands characteristic of potential impurities can be used to confirm the purity of the compound. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to methyl, methylene, and methine protons of the trimethyladipate and decyl chains. |

| ¹³C NMR | Resonances for carbonyl carbons, and various aliphatic carbons in the ester. |

| FTIR | Strong C=O stretching vibration for the ester group; C-H stretching and bending vibrations. |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective extraction of this compound and its metabolites from diverse and often complex matrices is a critical step that precedes any instrumental analysis. The choice of extraction method depends heavily on the properties of the analyte and the sample matrix.

For solid samples such as soil and sediment, common extraction techniques include solid-liquid extraction (SLE) and pressurized liquid extraction (PLE). nih.govmdpi.com SLE may involve techniques like Soxhlet extraction or ultrasonic-assisted extraction using an appropriate organic solvent. thermofisher.com PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

For aqueous samples like water, solid-phase extraction (SPE) is a widely used and effective technique. unitedchem.comthermofisher.comsigmaaldrich.comfishersci.ca In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent. This process not only isolates the analyte but also concentrates it, which is often necessary for detecting low environmental concentrations. nih.govnih.gov

For biological matrices such as plasma or tissues, liquid-liquid extraction (LLE) or solid-phase extraction are commonly employed. researchgate.net These methods aim to remove interfering substances like proteins and lipids that can affect the analytical measurement.

Table 3: Common Extraction Techniques for this compound Analysis

| Matrix | Extraction Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | Choice of sorbent material is crucial for efficient retention. |

| Soil/Sediment | Solid-Liquid Extraction (SLE), Pressurized Liquid Extraction (PLE) | Solvent selection and extraction conditions (temperature, pressure) need optimization. |

| Biological Fluids | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Removal of proteins and other matrix components is essential. |

Development of Standard Reference Materials for Calibration and Validation

The availability of high-purity standard reference materials is fundamental for the accurate calibration of analytical instruments and the validation of analytical methods. For this compound, a certified reference material would be a well-characterized substance with a known purity, which serves as a benchmark for all analytical measurements.

The development of such a standard involves the synthesis of the compound with high purity, followed by a rigorous characterization process to confirm its identity and determine its exact purity. This characterization would typically involve a combination of the analytical techniques described above, including NMR and FTIR for structural confirmation and chromatographic methods for assessing purity. The certified value of the reference material is then established with a specified uncertainty. The availability of such standards is crucial for ensuring the reliability and comparability of analytical data generated by different laboratories.

Regulatory Frameworks and Policy Implications in Chemical Stewardship of Didecyl 2,2,4 Trimethyladipate

Inventory Listings and Chemical Substance Registries

Chemical inventories are fundamental tools for regulatory bodies to track and control chemical substances manufactured, imported, or used within their jurisdictions. The inclusion of a substance on an inventory is a prerequisite for its commercialization.

A search for "Didecyl 2,2,4-trimethyladipate" with its CAS Number 68426-01-7 did not yield specific results in prominent national inventories such as the Australian Inventory of Industrial Chemicals (AICIS) and the United States Toxic Substances Control Act (TSCA) Inventory. industrialchemicals.gov.auepa.govchemradar.com This suggests that the substance may not be manufactured or imported in significant quantities in these regions, or it may be included under a more general category or as part of a mixture.

Similarly, a specific registration for "Hexanedioic acid, 2,2,4-trimethyl-, didecyl ester" (a synonym for this compound) was not found in the European Chemicals Agency (ECHA) database under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. The REACH framework requires substances manufactured or imported into the EU in quantities of one tonne or more per year to be registered, and the absence of a specific registration indicates limited presence in the European market.

Table 1: Status of this compound in Major Chemical Inventories

| Inventory/Registry | Jurisdiction | Status of this compound (CAS 68426-01-7) |

| AICIS | Australia | Not explicitly listed |

| TSCA Inventory | United States | Not explicitly listed |

| ECHA REACH | European Union | No specific registration found |

It is important to note that the absence of an explicit listing does not necessarily mean the substance is unregulated. It could be covered by regulations governing polymers or be present in articles in a way that does not trigger individual registration requirements.

Environmental Monitoring and Quality Standards for Environmental Compartments

Environmental monitoring programs aim to detect the presence and concentration of chemical substances in various environmental media, such as water, soil, and air. This data is then used to assess potential environmental risks and establish environmental quality standards (EQSs).

Specific environmental monitoring data for "this compound" is scarce. However, studies have been conducted on the environmental presence of other adipate (B1204190) esters used as plasticizers. These studies are often part of broader monitoring programs for semi-volatile organic compounds (SVOCs) in the environment.

The U.S. Environmental Protection Agency (EPA) has developed methods for the determination of phthalate (B1215562) and adipate esters in drinking water, indicating a concern for their potential presence in aquatic environments. regulations.gov While specific EQSs for "this compound" have not been established, the EPA has set ambient water quality criteria for some phthalate esters to protect human health and aquatic life. epa.govepa.gov These criteria can serve as a reference point for assessing the potential risks of other plasticizers.

In the absence of specific standards for "this compound," environmental risk assessments would likely rely on data from structurally similar adipate esters and employ modeling techniques to predict its environmental fate and potential for bioaccumulation.

International and National Policies Governing Chemical Innovation and Sustainability

There is a growing global movement towards sustainable chemistry and the development of safer and more environmentally friendly chemical products. This is driven by international and national policies that encourage chemical innovation while prioritizing human and environmental health.

The Organisation for Economic Co-operation and Development (OECD) has been actively involved in promoting sustainable chemistry. The OECD's work encourages the design of plastic products from a sustainable chemistry perspective, considering the entire life cycle of the product. foodpackagingforum.orgsaicmknowledge.orgsocietechimiquedefrance.frfoodpackagingforum.orglawbc.com This includes selecting materials with inherently low hazards, designing for recyclability and reuse, and ensuring transparency in the chemical composition of products. These principles are highly relevant to the stewardship of plasticizers like "this compound."

National policies, such as the U.S. Sustainable Chemistry R&D Act, aim to coordinate and support research, development, and education in sustainable chemistry. Such initiatives foster the development of alternative plasticizers that are less persistent, bioaccumulative, and toxic.

The broader policy landscape is also shaped by global agreements on chemicals and waste, which, while not directly targeting "this compound," create a framework for the sound management of chemicals throughout their lifecycle. These policies encourage a shift away from hazardous substances and promote the adoption of safer alternatives, which will undoubtedly influence the future use and development of adipate esters and other plasticizers.

Future Research Directions and Emerging Paradigms for Didecyl 2,2,4 Trimethyladipate

Advanced Computational Modeling and Predictive Analytics

Computational modeling and predictive analytics are set to revolutionize the design and assessment of plasticizers. By simulating molecular interactions and predicting properties, these in-silico techniques can accelerate the development of safer and more effective alternatives, reducing the need for extensive empirical testing.

Future research will increasingly leverage in-silico design to create novel branched adipate (B1204190) structures with tailored properties. Molecular dynamics (MD) simulations, for instance, can be used to explore how variations in the branching of the alcohol and acid moieties of adipate esters influence their performance as plasticizers in polymer matrices like Polyvinyl Chloride (PVC). epa.gov By modeling parameters such as chain flexibility, steric hindrance, and intermolecular forces, researchers can predict the plasticizing efficiency, permanence, and low-temperature performance of new candidate molecules. mcmaster.cascispace.com This approach allows for the systematic screening of a vast number of potential structures to identify those with the most desirable combination of attributes before they are synthesized. The goal is to design plasticizers that not only meet performance targets but also possess inherent qualities that minimize environmental impact. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in developing predictive models for the performance and environmental fate of Didecyl 2,2,4-trimethyladipate and related compounds. QSPR models correlate the molecular structure of a compound with its physical and chemical properties, such as viscosity, volatility, and compatibility with polymers. acs.org 3D-QSAR models, which consider the three-dimensional structure of molecules, can be particularly useful for predicting interactions with biological systems. nih.gov

For environmental fate, QSAR models can predict key parameters like biodegradability, bioaccumulation potential, and toxicity based on molecular descriptors. nih.gov By establishing these relationships, researchers can screen new and existing adipate esters for potential environmental risks early in the development process. nih.gov This predictive capability is essential for avoiding "regrettable substitutions," where a banned chemical is replaced by another that is later found to be equally or more harmful.

| Modeling Technique | Predicted Property/Outcome | Relevance for this compound |

| Molecular Dynamics (MD) | Plasticizer efficiency, migration rate, glass transition temperature (Tg) reduction | Optimization of performance in PVC and other polymers. epa.govmcmaster.ca |

| QSPR | Viscosity, volatility, solubility parameter | Prediction of physical properties and compatibility with polymer matrices. acs.org |

| QSAR | Biodegradability, bioaccumulation, aquatic toxicity | Assessment of environmental impact and potential for persistence. nih.govnih.gov |

| ReaxFF MD | Thermal-oxidation mechanism | Understanding degradation pathways at high temperatures. acs.org |

Integration with Bio-Based Feedstocks and Circular Economy Principles

The transition from a linear "take-make-dispose" model to a circular economy is a central theme in the chemical industry. ellenmacarthurfoundation.org This shift necessitates the use of renewable resources and designing products for longevity, reuse, and safe recycling.

The production of this compound traditionally relies on petrochemical feedstocks. A key area of future research is the development of pathways to synthesize its precursors—specifically, branched decyl alcohols and trimethyladipic acid—from bio-based feedstocks. supergen-bioenergy.net This could involve the fermentation of sugars from lignocellulosic biomass to produce platform chemicals like bio-succinic acid, which can be a precursor to adipic acid derivatives. supergen-bioenergy.netfrontiersin.org Similarly, research into producing longer-chain branched alcohols from biological sources is gaining traction. The "biomass balance approach," where certified renewable feedstocks are mixed with conventional ones in existing production plants, offers a pragmatic route to increasing the bio-based content of chemical products without requiring entirely new infrastructure. ieabioenergy.com

Integrating plasticizers into a circular economy framework presents significant challenges, as additives can complicate recycling processes and lead to the contamination of recycled materials with potentially hazardous substances. oaepublish.comresearchgate.netmdpi.com Future research must focus on designing adipate plasticizers that are not only derived from renewable sources but are also compatible with advanced recycling technologies. This includes exploring chemical recycling methods that can break down polymers into their constituent monomers, allowing for the separation and recovery of additives like this compound.

Nanotechnology and Microencapsulation Applications

The unique properties of adipate esters open up possibilities for their use in advanced applications like nanotechnology and microencapsulation. Research has demonstrated the use of adipate-based polymers, such as Poly(butylene adipate-co-terephthalate) (PBAT), to create microcapsules for the controlled release of active substances. nih.govacs.orgmdpi.com

Future studies could explore the use of this compound itself as a core material or as a component of the shell in micro- and nanocapsules. Its low viscosity and good solvent properties could make it suitable for encapsulating and delivering a range of active ingredients, from fragrances in consumer products to self-healing agents in advanced materials. nih.gov The process often involves an emulsion combined with solvent evaporation to form the solid microcapsules. acs.orgmdpi.com Furthermore, its role as a plasticizer could be leveraged to modify the mechanical properties and release kinetics of biodegradable polymer shells, such as those made from Poly(ethylene adipate) (PEAD). nih.gov

| Application Area | Potential Role of this compound | Research Focus |

| Controlled Release | Core material for encapsulating active agents | Formulation stability, release kinetics, compatibility with shell materials. nih.gov |

| Self-Healing Materials | Encapsulated healing agent or plasticizer for the matrix | Trigger mechanisms for release, efficiency of crack repair. |

| Advanced Adhesives | Encapsulated isocyanates for adhesive formulations | Protection of active compounds, performance enhancement. acs.org |

| Functional Coatings | Modifying agent for coating flexibility and durability | Long-term stability, resistance to environmental factors. |

Interdisciplinary Approaches in Materials and Environmental Science

Addressing the multifaceted challenges associated with plasticizers requires a highly interdisciplinary approach, bridging materials science with environmental science. researchgate.net The development of this compound and similar compounds cannot be viewed solely from a performance perspective.

Materials scientists will continue to focus on optimizing the structure of adipate plasticizers to enhance their permanence within the polymer matrix, thereby reducing migration and potential human and environmental exposure. scispace.comresearchgate.net This involves studying the complex interactions between the plasticizer and the polymer at a molecular level. mcmaster.ca

Simultaneously, environmental scientists will investigate the complete life cycle of these compounds. This includes studying their fate and transport in various environmental compartments (air, water, soil), their biodegradation pathways, and their potential ecotoxicological effects. nih.govnih.govresearchgate.net Collaborative research between these fields is essential to create a holistic understanding that informs the design of next-generation plasticizers that are both high-performing and environmentally benign. mdpi.com This integrated approach ensures that the pursuit of material innovation does not come at the cost of environmental health.

Addressing Challenges in End-of-Life Management for Products Containing this compound

The end-of-life phase of plasticized products is a critical concern. The presence of plasticizers like this compound, which are not chemically bound to the polymer, complicates waste management and recycling efforts. researchgate.net

A primary challenge in mechanical recycling is that additives can be carried over into the recycled material, potentially contaminating the new products. oaepublish.comresearchgate.net Research is needed to develop more effective sorting and purification technologies to separate plasticized materials from other waste streams and to remove additives during the recycling process.

Another key research avenue is the study of the biodegradation of branched adipate esters. researchgate.net While adipates are generally considered more readily biodegradable than some other classes of plasticizers, the specific degradation pathways and rates for a highly branched structure like this compound need thorough investigation. nih.gov Studies should identify the microorganisms capable of breaking down the compound and the resulting metabolites to ensure they are not persistent or toxic. researchgate.netnih.gov This knowledge is vital for assessing the environmental impact of products that may end up in landfills or composting facilities and for developing potential bioremediation strategies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes and characterization methods for Didecyl 2,2,4-trimethyladipate?

- Methodological Answer : The synthesis typically involves esterification of 2,2,4-trimethyladipic acid with decyl alcohol, using acid catalysts (e.g., sulfuric acid) under reflux. Characterization requires FTIR to confirm ester C=O stretches (~1740 cm⁻¹) and NMR (¹H/¹³C) to resolve branching patterns (e.g., trimethyl groups at positions 2,2,4). Mass spectrometry (MS) can verify molecular weight (426.67 g/mol) and fragmentation patterns .

Q. Which analytical techniques are optimal for quantifying purity and isomer composition?

- Methodological Answer : Use GC-MS with a non-polar column (e.g., DB-5) to separate isomers (2,2,4 vs. 2,4,4), leveraging retention time differences. HPLC with a C18 column and UV detection (210–220 nm) can assess purity. Cross-validate with differential scanning calorimetry (DSC) to detect melting point variations between isomers .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated aging tests at elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC peak area reduction and FTIR for ester bond hydrolysis. Include controls with antioxidants (e.g., BHT) to evaluate oxidative stability .

Advanced Research Questions

Q. How do structural isomers (2,2,4 vs. 2,4,4) influence physicochemical properties and experimental outcomes?

- Methodological Answer : Perform comparative studies using molecular dynamics simulations to predict log P (hydrophobicity) and melting points. Experimentally, measure viscosity and density (e.g., using a Stabinger viscometer) to correlate branching with fluidity. Isomer-specific toxicity can be assessed via in vitro assays (e.g., mitochondrial membrane potential in hepatocytes) .

Q. What methodologies identify environmental degradation pathways and byproducts?

- Methodological Answer : Use OECD 301B biodegradation tests to track aerobic microbial breakdown. Employ LC-QTOF-MS to detect metabolites like trimethyladipic acid. For abiotic degradation, simulate hydrolysis at pH 4–9 and analyze products via ion chromatography .

Q. How can bioaccumulation potential be assessed computationally and experimentally?

- Methodological Answer : Calculate log P using QSAR models (e.g., EPI Suite) and compare with empirical shake-flask measurements. Validate with bioconcentration factor (BCF) studies in aquatic organisms (e.g., Daphnia magna), measuring tissue concentrations via GC-MS after 28-day exposure .

Q. How to resolve contradictions in isomer-specific data across studies?

- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on CAS RN verification (e.g., 26635-50-7 vs. 26635-53-0 for isomers). Replicate conflicting experiments under standardized conditions (e.g., ISO 6341 for toxicity assays). Use principal component analysis (PCA) to isolate variables causing discrepancies (e.g., solvent polarity in HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.